molecular formula C11H14ClN B15273204 [(3-Chlorophenyl)methyl](cyclopropylmethyl)amine

[(3-Chlorophenyl)methyl](cyclopropylmethyl)amine

Katalognummer: B15273204
Molekulargewicht: 195.69 g/mol
InChI-Schlüssel: JEIROJRJHRATAJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3-Chlorophenyl)methylamine is a chemical compound with the molecular formula C11H14ClN and a molecular weight of 195.69 g/mol . It is used primarily for research purposes and is known for its unique structural properties, which include a chlorophenyl group and a cyclopropylmethyl group attached to an amine.

Vorbereitungsmethoden

The synthesis of (3-Chlorophenyl)methylamine typically involves the reaction of 3-chlorobenzyl chloride with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

(3-Chlorophenyl)methylamine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(3-Chlorophenyl)methylamine has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.

Wirkmechanismus

The mechanism of action of (3-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

(3-Chlorophenyl)methylamine can be compared to other similar compounds, such as:

    (2-Chlorophenyl)methylamine: This compound has a similar structure but with the chlorine atom positioned at the 2-position on the phenyl ring.

    (4-Chlorophenyl)methylamine: Another similar compound with the chlorine atom at the 4-position on the phenyl ring.

These comparisons highlight the uniqueness of (3-Chlorophenyl)methylamine and its specific properties that make it valuable for research and industrial applications.

Eigenschaften

Molekularformel

C11H14ClN

Molekulargewicht

195.69 g/mol

IUPAC-Name

N-[(3-chlorophenyl)methyl]-1-cyclopropylmethanamine

InChI

InChI=1S/C11H14ClN/c12-11-3-1-2-10(6-11)8-13-7-9-4-5-9/h1-3,6,9,13H,4-5,7-8H2

InChI-Schlüssel

JEIROJRJHRATAJ-UHFFFAOYSA-N

Kanonische SMILES

C1CC1CNCC2=CC(=CC=C2)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.